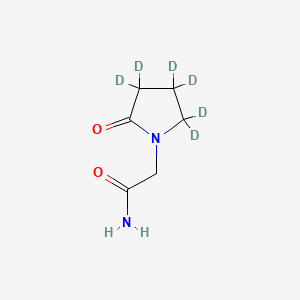

Piracetam-d6

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

148.19 g/mol |

IUPAC Name |

2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide |

InChI |

InChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)/i1D2,2D2,3D2 |

InChI Key |

GMZVRMREEHBGGF-NMFSSPJFSA-N |

Isomeric SMILES |

[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])CC(=O)N)[2H] |

Canonical SMILES |

C1CC(=O)N(C1)CC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Piracetam-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Piracetam-d6 (2-(2-oxopyrrolidin-1-yl-3,3,4,4,5,5-d6)acetamide), a deuterated isotopologue of the nootropic agent Piracetam. The incorporation of six deuterium atoms onto the pyrrolidone ring makes Piracetam-d6 an ideal internal standard for quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise pharmacokinetic and metabolic profiling of Piracetam.[1][2]

Synthesis of Piracetam-d6

The synthesis of Piracetam-d6 is analogous to established methods for unlabeled Piracetam, primarily involving the N-alkylation of a deuterated 2-pyrrolidone core followed by amidation.[3][4] The key starting material is 2-pyrrolidone-3,3,4,4,5,5-d6. The following two-step procedure is a reliable method for its synthesis.

Synthetic Pathway

The synthesis proceeds via two main steps:

-

N-Alkylation: 2-pyrrolidone-d6 is deprotonated with a strong base, such as sodium methoxide, to form the corresponding sodium salt. This salt then undergoes nucleophilic substitution with ethyl chloroacetate to yield ethyl 2-(2-oxopyrrolidin-1-yl-d6)acetate.

-

Amidation: The resulting ester is treated with ammonia in methanol to form the final product, Piracetam-d6.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Piracetam-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Piracetam-d6, a deuterated analog of the nootropic agent Piracetam. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Chemical and Physical Properties

Piracetam-d6 is a synthetic, cyclic derivative of the neurotransmitter gamma-aminobutyric acid (GABA). The deuterium labeling in Piracetam-d6 involves the substitution of six hydrogen atoms with deuterium on the pyrrolidone ring. This isotopic substitution is primarily utilized in analytical and metabolic studies to differentiate it from the non-deuterated form.

Table 1: Chemical and Physical Properties of Piracetam-d6

| Property | Value | Reference |

| IUPAC Name | 2-(2-oxopyrrolidin-1-yl-3,3,4,4,5,5-d6)acetamide | [1] |

| CAS Number | 2907016-93-5 | [1] |

| Molecular Formula | C₆H₄D₆N₂O₂ | [2] |

| Molecular Weight | 148.19 g/mol | [2] |

| Appearance | Solid | - |

| Melting Point | Data not available for Piracetam-d6. For Piracetam: 151.5-152.5 °C | - |

| Solubility | Soluble in DMSO, Methanol, and Water. | - |

Stability Profile

The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, formulation, and therapeutic efficacy. While specific stability studies on Piracetam-d6 are not extensively published, the stability profile of Piracetam provides a strong indication of the expected behavior of its deuterated analog. The primary degradation pathway for Piracetam is hydrolysis under alkaline conditions.

The inclusion of deuterium atoms can influence the metabolic stability of a drug due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism and degradation at the deuterated positions[3][4][5][6][7].

Table 2: Summary of Forced Degradation Studies on Piracetam

| Stress Condition | Conditions | Observation | Reference |

| Acidic Hydrolysis | 5 M HCl at 80°C | Stable | [8][9] |

| Alkaline Hydrolysis | 0.5 M NaOH at 80°C | Degradation observed | [8][9] |

| Neutral Hydrolysis | Water at 80°C | Stable | [8][9] |

| Oxidative Degradation | 30% H₂O₂ at room temperature | Stable | [8][9] |

| Thermal Degradation | 50°C for 60 days (solid state) | Stable | [9] |

| Photolytic Degradation | Exposure to sunlight (60,000-70,000 lux) for 2 days | Stable | [8][9] |

Experimental Protocols

Stability-Indicating UPLC Method for Piracetam

This method can be adapted for the analysis of Piracetam-d6 and its potential degradation products.

-

Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array detector.

-

Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 150 mm).

-

Mobile Phase: Acetonitrile:Water (25:75 v/v), isocratic elution.

-

Flow Rate: 0.15 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 2 µL.

-

Column Temperature: 30°C.

-

Procedure for Forced Degradation Study:

-

Acid Hydrolysis: Dissolve Piracetam in 5 M HCl and heat at 80°C.

-

Alkaline Hydrolysis: Dissolve Piracetam in 0.5 M NaOH and heat at 80°C.

-

Neutral Hydrolysis: Dissolve Piracetam in water and heat at 80°C.

-

Oxidative Degradation: Dissolve Piracetam in 30% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose solid Piracetam to 50°C for 60 days.

-

Photolytic Degradation: Expose Piracetam (solid and in solution) to sunlight.

-

Withdraw samples at appropriate time intervals, neutralize if necessary, dilute with mobile phase, and inject into the UPLC system.[9]

-

Stability-Indicating RP-HPLC Method for Piracetam

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: Grace C18 (250mm x 4.6ID, Particle size: 5 micron) RP-18 column.[10]

-

Mobile Phase: Methanol:Water (20:80 v/v).[10]

-

Flow Rate: 0.8 ml/min.[10]

-

Detection Wavelength: 205 nm.[10]

-

Linearity Range: 2-14 µg/ml.[10]

-

Procedure for Stressed Sample Analysis:

-

Prepare solutions of Piracetam under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).

-

After exposure, dilute the samples appropriately with the mobile phase.

-

Filter the samples through a 0.45 µm membrane filter before injection into the HPLC system.[11]

-

Signaling Pathways and Mechanism of Action

The nootropic effects of Piracetam are believed to be mediated through multiple mechanisms, primarily involving the modulation of neurotransmitter systems and enhancement of neuronal membrane fluidity.

Caption: Proposed signaling pathways of Piracetam.

Piracetam acts as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission which is crucial for synaptic plasticity, learning, and memory.[12][13][14][15][16] It has also been shown to increase the density of NMDA receptors in the brain.[12][17][18][19] Furthermore, Piracetam interacts with the polar heads of the phospholipid bilayer in cell membranes, which is thought to increase membrane fluidity, especially in aged brains.[12][17][20][21][22] This restoration of membrane fluidity can improve the function of membrane-bound proteins, including neurotransmitter receptors, and contribute to its neuroprotective effects.[12][21]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting stability studies of Piracetam-d6.

Caption: General workflow for stability testing.

This guide provides a foundational understanding of the chemical properties and stability of Piracetam-d6. For further in-depth analysis and specific applications, it is recommended to consult the referenced literature and conduct targeted experimental studies.

References

- 1. veeprho.com [veeprho.com]

- 2. Piracetam-d6 - CAS - 7491-74-9 (non-labelled) | Axios Research [axios-research.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arcjournals.org [arcjournals.org]

- 9. Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method - Arabian Journal of Chemistry [arabjchem.org]

- 10. ajpsonline.com [ajpsonline.com]

- 11. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 13. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Physiological signature of a novel potentiator of AMPA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Effects of piracetam on N-methyl-D-aspartate receptor properties in the aged mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. karger.com [karger.com]

- 20. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 21. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of piracetam on membrane fluidity in the aged mouse, rat, and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of Piracetam-d6 as a Nootropic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piracetam, the prototypical nootropic agent, has been the subject of extensive research for decades, yet its precise mechanism of action remains multifaceted and is not fully elucidated. This technical guide consolidates the current understanding of Piracetam's core mechanisms, which are presumed to be identical for its deuterated analog, Piracetam-d6. The primary distinction of Piracetam-d6 lies in its altered pharmacokinetic profile due to the kinetic isotope effect, potentially leading to increased metabolic stability and a longer half-life. This document details Piracetam's modulation of neurotransmitter systems, its influence on cellular membrane properties, and its impact on mitochondrial function. Furthermore, it provides detailed experimental protocols for key assays used to investigate these mechanisms and visualizes the involved signaling pathways and experimental workflows using the DOT language.

Introduction: The Rationale for Piracetam-d6

Piracetam (2-oxo-1-pyrrolidine acetamide) is a cyclic derivative of the neurotransmitter gamma-aminobutyric acid (GABA). While it is structurally related to GABA, its mechanism of action does not involve direct interaction with GABA receptors. Piracetam is believed to exert its nootropic effects through a combination of neuronal and vascular actions.

The introduction of deuterium at specific positions in the Piracetam molecule to create Piracetam-d6 is a strategic approach to improve its pharmacokinetic properties. Deuterium, being a heavier isotope of hydrogen, forms stronger covalent bonds with carbon. This can slow down the rate of metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect. Consequently, Piracetam-d6 is expected to exhibit a longer biological half-life and increased systemic exposure compared to its non-deuterated counterpart, which may translate to an enhanced or more sustained nootropic effect.

It is critical to note that to date, no direct comparative studies quantifying the binding affinities, receptor modulation, or in vivo efficacy of Piracetam-d6 versus Piracetam have been published in peer-reviewed literature. Therefore, the mechanism of action detailed in this guide is based on the extensive body of research conducted on Piracetam.

Core Mechanisms of Action

The nootropic effects of Piracetam are attributed to a combination of mechanisms that ultimately enhance neuronal plasticity, improve cellular function, and increase cerebral blood flow.

Modulation of Neurotransmitter Systems

Piracetam influences two critical neurotransmitter systems involved in learning and memory: the cholinergic and glutamatergic systems.

Piracetam has been shown to enhance cholinergic neurotransmission, which is crucial for cognitive processes. While it does not bind directly to cholinergic receptors with high affinity (Ki > 10µM), its effects are mediated through an increase in the density of muscarinic cholinergic receptors.[1]

-

Increased Receptor Density: Chronic administration of Piracetam has been demonstrated to increase the density of muscarinic M1 and M2 receptors in the frontal cortex of aged mice by approximately 30-40%.[2] This upregulation can lead to enhanced sensitivity to acetylcholine and improved cholinergic signaling.

Piracetam acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[3]

-

Positive Allosteric Modulation of AMPA Receptors: Piracetam binds to a specific site on the AMPA receptor, enhancing the receptor's response to glutamate.[4][5] This potentiation of AMPA receptor function is believed to facilitate synaptic plasticity, a fundamental process for learning and memory.

-

Increased NMDA Receptor Density: Studies in aging mice have shown that long-term treatment with Piracetam can increase the density of N-methyl-D-aspartate (NMDA) receptors in the forebrain by approximately 20%.[1][6]

Enhancement of Cell Membrane Fluidity

A key and well-documented mechanism of Piracetam is its ability to restore and improve the fluidity of cell membranes. This effect is particularly pronounced in aged or damaged cells where membrane rigidity is increased.

-

Interaction with Phospholipid Heads: Piracetam is thought to interact with the polar head groups of phospholipids in the cell membrane, thereby increasing membrane flexibility and restoring the function of membrane-bound proteins such as receptors and ion channels.

-

Improved Neuronal Function: By enhancing membrane fluidity, Piracetam facilitates synaptic transmission, improves signal transduction, and contributes to the overall health and function of neurons.

Improvement of Mitochondrial Function

Piracetam has been shown to have a positive impact on mitochondrial function, which is often compromised in aging and neurodegenerative diseases.

-

Enhanced Mitochondrial Respiration: Piracetam can improve mitochondrial respiration, leading to increased ATP production.[7][8]

-

Stabilization of Mitochondrial Membrane Potential: It helps to maintain the mitochondrial membrane potential, which is crucial for efficient energy production and cellular health.[9]

-

Neuroprotection against Oxidative Stress: By improving mitochondrial function, Piracetam can protect neurons from damage caused by oxidative stress.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Piracetam.

| Parameter | Finding | Species/Model | Reference(s) |

| Receptor Binding Affinity | Ki for various neurotransmitter receptors (cholinergic, glutamatergic, etc.) | Not specified | [1] |

| Muscarinic Receptor Density | ~30-40% increase in M1/M2 receptor density in the frontal cortex | Aged mice | [2] |

| NMDA Receptor Density | ~20% increase in the forebrain | Aging mice | [1][6] |

Table 1: Receptor Modulation by Piracetam

| Parameter | Finding | Species/Model | Reference(s) |

| Cognitive Performance | Improvement in active avoidance learning | Aged rats | [10] |

| Mitochondrial Membrane Potential | Near complete recovery after oxidative stress | PC12 cells | [7] |

| ATP Levels | Enhancement after oxidative stress | PC12 cells | [7] |

Table 2: Functional Outcomes of Piracetam Treatment

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Piracetam.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol allows for the in vivo measurement of extracellular acetylcholine levels in specific brain regions of freely moving animals.

-

Animal Model: Male Wistar rats.

-

Surgical Procedure:

-

Anesthetize the rat with an appropriate anesthetic agent.

-

Secure the animal in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the desired brain region (e.g., prefrontal cortex or hippocampus).

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover for a specified period (e.g., 24-48 hours).

-

-

Microdialysis Procedure:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer Piracetam-d6 (or vehicle control) systemically (e.g., intraperitoneally or orally).

-

Continue collecting dialysate samples to measure changes in acetylcholine levels post-administration.

-

-

Analysis:

-

Analyze the acetylcholine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

This technique is used to measure the effect of Piracetam-d6 on AMPA receptor-mediated currents in individual neurons.

-

Cell Preparation:

-

Prepare acute brain slices from a rodent model (e.g., mouse or rat).

-

Alternatively, use cultured primary neurons or a suitable neuronal cell line.

-

-

Recording Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution.

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Voltage-clamp the neuron at a holding potential of -70 mV to isolate AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

-

Evoke EPSCs by stimulating presynaptic afferents with a bipolar electrode.

-

Record baseline EPSCs.

-

Bath-apply Piracetam-d6 at various concentrations.

-

Record EPSCs in the presence of the drug to determine its effect on amplitude and kinetics.

-

-

Data Analysis:

-

Measure the peak amplitude and decay time constant of the EPSCs before and after drug application.

-

Construct dose-response curves to determine the potency of Piracetam-d6.

-

Confocal Microscopy for Mitochondrial Membrane Potential

This method visualizes and quantifies changes in mitochondrial membrane potential in living cells.

-

Cell Culture:

-

Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) on glass-bottom dishes.

-

-

Staining Procedure:

-

Incubate the cells with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., Tetramethylrhodamine, Methyl Ester - TMRM).

-

Treat the cells with Piracetam-d6 or vehicle control for a specified duration.

-

Induce mitochondrial depolarization with a known uncoupler (e.g., FCCP) as a positive control.

-

-

Imaging:

-

Use a confocal laser scanning microscope to acquire fluorescent images of the cells.

-

Excite the dye with the appropriate laser line and collect the emitted fluorescence.

-

-

Image Analysis:

-

Quantify the fluorescence intensity within the mitochondrial regions of interest.

-

Normalize the fluorescence intensity of treated cells to that of control cells to determine the relative change in mitochondrial membrane potential.

-

Mandatory Visualizations

Signaling Pathways

Caption: Piracetam-d6 enhances cholinergic signaling by increasing muscarinic receptor density.

Caption: Piracetam-d6 positively modulates AMPA receptors to improve synaptic plasticity.

Experimental Workflow

Caption: A typical experimental workflow for evaluating the nootropic effects of Piracetam-d6.

Conclusion and Future Directions

The mechanism of action of Piracetam-d6 as a nootropic agent is multifaceted, primarily involving the positive modulation of AMPA and muscarinic cholinergic receptors, enhancement of cell membrane fluidity, and improvement of mitochondrial function. While the core pharmacology is presumed to be identical to Piracetam, the deuteration is anticipated to confer a more favorable pharmacokinetic profile.

Future research should focus on conducting direct comparative studies between Piracetam and Piracetam-d6 to quantify differences in their potency, efficacy, and pharmacokinetic parameters. Such studies are essential to fully characterize the therapeutic potential of this deuterated nootropic agent and to provide a solid scientific basis for its development and clinical application. Investigating the long-term effects of Piracetam-d6 on neuronal plasticity and its potential disease-modifying effects in models of neurodegeneration would also be valuable avenues for future investigation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Piracetam elevates muscarinic cholinergic receptor density in the frontal cortex of aged but not of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piracetam, positive allosteric modulator of AMPA receptors (CAS 7491-74-9) | Abcam [abcam.com]

- 4. Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piracetam improves mitochondrial dysfunction following oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Effects of Piracetam-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the neuroprotective effects of Piracetam. However, research specifically investigating Piracetam-d6, a deuterated form of the molecule, is not widely available in published scientific literature. This guide, therefore, synthesizes the established knowledge on Piracetam as a foundational framework for investigating its deuterated analog. The underlying hypothesis is that the core neuroprotective mechanisms of Piracetam-d6 will be analogous to those of Piracetam, with potential differences in pharmacokinetic and pharmacodynamic profiles due to the deuterium substitution.

Introduction

Piracetam, the prototypical nootropic agent, has been a subject of scientific inquiry for decades due to its potential cognitive-enhancing and neuroprotective properties. Its mechanisms of action are multifaceted, targeting several key pathways involved in neuronal integrity and function. The introduction of deuterium at specific molecular positions, creating Piracetam-d6, offers a potential strategy to favorably modulate its metabolic stability and pharmacokinetic profile, which could, in turn, enhance its neuroprotective efficacy. This technical guide provides an in-depth overview of the established neuroprotective effects of Piracetam, presenting quantitative data, detailed experimental protocols, and key signaling pathways to serve as a comprehensive resource for researchers investigating Piracetam-d6.

Core Neuroprotective Mechanisms of Piracetam

Piracetam exerts its neuroprotective effects through a combination of mechanisms that collectively support neuronal resilience against various insults. These include:

-

Enhancement of Neuronal Membrane Fluidity: Piracetam has been shown to interact with the polar heads of phospholipids in the cell membrane, increasing its fluidity.[1][2] This action is particularly relevant in aging and neurodegenerative conditions where membrane rigidity is often observed.[2] Improved membrane fluidity can restore the function of membrane-bound proteins, including receptors and ion channels.[3]

-

Mitochondrial Protection and Bioenergetic Enhancement: A critical aspect of Piracetam's neuroprotective action lies in its ability to preserve mitochondrial function.[4][5] It has been demonstrated to improve mitochondrial membrane potential, enhance ATP production, and protect against mitochondrial damage induced by oxidative stress and toxins.[6][7][8]

-

Modulation of Neurotransmitter Systems: Piracetam positively modulates cholinergic and glutamatergic neurotransmission.[9] It has been shown to increase the density of muscarinic and AMPA receptors, facilitating learning and memory processes.[10][11]

-

Attenuation of Oxidative Stress: Piracetam exhibits significant antioxidant properties, reducing the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain.[12][13] It also enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[3][14]

Quantitative Data on the Neuroprotective Effects of Piracetam

The following tables summarize key quantitative data from preclinical studies, illustrating the neuroprotective effects of Piracetam across various experimental models. These data points provide a benchmark for evaluating the potential efficacy of Piracetam-d6.

Table 1: Effects of Piracetam on Oxidative Stress Markers

| Experimental Model | Treatment | Parameter Measured | Result | Reference |

| Lipopolysaccharide (LPS)-induced neurotoxicity in mice | Piracetam (200 and 400 mg/kg) | Malondialdehyde (MDA) level in brain | Significant decrease compared to LPS group | [13] |

| Oxygen and Glucose Deprivation (OGD) in rat cortical neurons | Piracetam (1000 µM) | MDA levels | 46.85% reduction compared to OGD group | [3] |

| OGD in rat cortical neurons | Piracetam (1000 µM) | Superoxide Dismutase (SOD) activity | 55% increase compared to OGD group | [3] |

| OGD in rat cortical neurons | Piracetam (1000 µM) | Glutathione Peroxidase (GSH-Px) activity | 69.54% increase compared to OGD group | [3] |

| Thiacloprid-induced neurotoxicity in rats | Piracetam (200 mg/kg) | Brain Acetylcholinesterase (AChE) activity | Significant increase compared to thiacloprid group | [15] |

Table 2: Effects of Piracetam on Mitochondrial Function

| Experimental Model | Treatment | Parameter Measured | Result | Reference |

| Sodium Nitroprusside (SNP)-induced oxidative stress in PC12 cells | Piracetam (100-1000 µM) | Mitochondrial membrane potential | Improved potential | [4] |

| SNP-induced oxidative stress in PC12 cells | Piracetam (100-1000 µM) | ATP production | Improved ATP levels | [4] |

| Serum deprivation in PC12 cells | Piracetam (500 µM) | Mitochondrial membrane potential | Nearly complete recovery | [4] |

| Amyloid-β (Aβ)-induced toxicity in PC12 cells | Piracetam (0.1-1.0 mM) | Mitochondrial membrane potential | Ameliorated dysfunction | [8] |

| tgAPP mice (Alzheimer's model) | Piracetam (0.5 g/kg for 2 weeks) | Mitochondrial membrane potential | Normalized to non-transgenic levels | [8] |

Table 3: Clinical Studies on Piracetam in Cognitive Impairment

| Study Population | Treatment | Outcome Measure | Result | Reference |

| Older adults with cognitive impairment (meta-analysis of 19 trials) | Piracetam (2.4-8.0 g/day ) | Clinical Global Impression of Change | Significant improvement (Odds Ratio: 3.35) | [16][17] |

| Patients undergoing coronary bypass surgery (meta-analysis of 3 trials) | Piracetam (high dose) | Postoperative cognitive decline | Reduced decline | [16] |

| Intellectually impaired patients with Parkinson's disease | Piracetam (3.2-4.8 g/day ) | Cognitive and neurological measures | No significant effects | [14] |

| Probable Alzheimer's disease patients | Piracetam (8 g/day for 1 year) | Cognitive functions | Did not result in improvement | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neuroprotective effects of Piracetam. These protocols can be adapted for the investigation of Piracetam-d6.

Cell Viability Assay (MTT Assay)

Objective: To assess the protective effect of Piracetam-d6 against toxin-induced neuronal cell death.

Methodology:

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-incubate the cells with varying concentrations of Piracetam-d6 for 24 hours.

-

Induction of Toxicity: Introduce a neurotoxic agent (e.g., amyloid-beta oligomers, H2O2, or glutamate) to the wells (except for the control group) and incubate for an additional 24 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Mitochondrial Membrane Potential (MMP)

Objective: To determine if Piracetam-d6 can prevent mitochondrial depolarization in response to cellular stress.

Methodology:

-

Cell Preparation: Culture neuronal cells in a 24-well plate.

-

Treatment and Stress Induction: Treat the cells with Piracetam-d6 followed by a mitochondrial toxin (e.g., rotenone or MPP+).

-

Staining: Incubate the cells with a fluorescent dye that accumulates in mitochondria based on the membrane potential, such as JC-1 (5 µg/mL) or TMRM (20 nM), for 30 minutes at 37°C.

-

Fluorescence Microscopy/Flow Cytometry: Analyze the cells using a fluorescence microscope or a flow cytometer. With JC-1, healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in MMP.

Assessment of Oxidative Stress

Objective: To measure the antioxidant capacity of Piracetam-d6.

Methodology:

-

Measurement of Reactive Oxygen Species (ROS):

-

Load cultured neurons with a ROS-sensitive fluorescent probe, such as DCFH-DA (10 µM), for 30 minutes.

-

After treatment with Piracetam-d6 and an oxidative stressor (e.g., H2O2), measure the fluorescence intensity using a fluorometer or fluorescence microscope.

-

-

Lipid Peroxidation (MDA) Assay:

-

Homogenize brain tissue or cell lysates.

-

React the homogenate with thiobarbituric acid (TBA) at high temperature and acidic conditions.

-

The MDA-TBA adduct can be measured colorimetrically at 532 nm.

-

-

Antioxidant Enzyme Activity Assays:

-

Prepare cell or tissue lysates.

-

Use commercially available assay kits to measure the activity of enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-Px) according to the manufacturer's instructions.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the neuroprotective effects of Piracetam and a general experimental workflow for investigating Piracetam-d6.

Caption: Key neuroprotective mechanisms of Piracetam.

Caption: Workflow for investigating Piracetam-d6 neuroprotection.

Conclusion

While direct experimental data on Piracetam-d6 remains to be established, the extensive research on Piracetam provides a robust foundation for investigating its deuterated analog. The multifaceted neuroprotective mechanisms of Piracetam, centered on enhancing membrane fluidity, preserving mitochondrial function, modulating neurotransmitter systems, and combating oxidative stress, offer clear targets for the preclinical evaluation of Piracetam-d6. The experimental protocols and signaling pathway diagrams presented in this guide are intended to facilitate a structured and comprehensive investigation into the potential of Piracetam-d6 as a novel neuroprotective agent. Future research should focus on comparative studies between Piracetam and Piracetam-d6 to elucidate the impact of deuteration on its pharmacokinetic profile and neuroprotective efficacy.

References

- 1. Effects of piracetam on membrane fluidity in the aged mouse, rat, and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piracetam reverses hippocampal membrane alterations in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piracetam Ameliorated Oxygen and Glucose Deprivation-Induced Injury in Rat Cortical Neurons Via Inhibition of Oxidative Stress, Excitatory Amino Acids Release and P53/Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piracetam improves mitochondrial dysfunction following oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced Neuroplasticity by the Metabolic Enhancer Piracetam Associated with Improved Mitochondrial Dynamics and Altered Permeability Transition Pore Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The metabolic enhancer piracetam ameliorates the impairment of mitochondrial function and neurite outgrowth induced by ß-amyloid peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piracetam: a review of pharmacological properties and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New therapeutic activity of metabolic enhancer piracetam in treatment of neurodegenerative disease: Participation of caspase independent death factors, oxidative stress, inflammatory responses and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective effect of piracetam-loaded magnetic chitosan nanoparticles against thiacloprid-induced neurotoxicity in albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alzdiscovery.org [alzdiscovery.org]

- 17. karger.com [karger.com]

Piracetam-d6: A Technical Guide for Elucidating Cognitive Enhancement Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piracetam, the first of the "nootropic" class of drugs, has been a subject of interest for decades for its potential cognitive-enhancing effects. While its precise mechanisms of action remain a topic of ongoing research, several key pathways have been identified. The deuterated analog, Piracetam-d6, in which six hydrogen atoms have been replaced with deuterium, serves as a critical tool for researchers. Primarily used as an internal standard for the quantification of piracetam in pharmacokinetic and metabolic studies, its utility extends into more nuanced investigations of the parent compound's cognitive enhancement mechanisms.[1][2][3][4] This technical guide provides an in-depth overview of the established mechanisms of piracetam and details how Piracetam-d6 can be effectively utilized in experimental protocols to further elucidate these pathways.

Core Mechanisms of Piracetam

Piracetam is believed to exert its cognitive effects through a multi-faceted approach rather than a single mode of action.[5] The primary proposed mechanisms include modulation of neurotransmitter systems, enhancement of cell membrane fluidity, and improved cerebral microcirculation.[5][6][7]

Neurotransmitter Modulation

Piracetam has been shown to influence the cholinergic and glutamatergic systems, both of which are crucial for learning and memory processes.[5][6] It is thought to increase the action of acetylcholine via muscarinic cholinergic receptors and may also affect NMDA glutamate receptors.[6]

Cell Membrane Fluidity

A key proposed mechanism is the ability of piracetam to increase the permeability and fluidity of neuronal cell membranes.[6][7][8] This is achieved through its interaction with the polar heads of the phospholipid bilayer, which can help restore membrane structure and function.[7][8] Improved membrane fluidity can enhance the function of membrane-bound proteins and receptors, facilitating better neuronal communication.[5][7] This effect is reportedly more pronounced in aged brains where membrane fluidity is compromised.[8]

Cerebral Microcirculation

Piracetam has been observed to improve blood flow and oxygen utilization in the brain.[5][9] It can diminish the adhesion of erythrocytes to the vascular endothelium, making blood vessels less prone to vasospasm and thereby improving microcirculation.[6][7]

Role of Piracetam-d6 in Research

Piracetam-d6 is a stable, isotopically labeled version of piracetam. Its primary application in research is as an internal standard for mass spectrometry-based quantification of piracetam.[1] The deuterium labeling provides a distinct mass signature, allowing for precise measurement of the non-labeled drug in biological samples. While direct studies on the cognitive effects of Piracetam-d6 are not available, its properties make it an invaluable tool for investigating the pharmacokinetics and metabolism of piracetam, which are essential for understanding its mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative information related to Piracetam and Piracetam-d6.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Piracetam | 7491-74-9 | C₆H₁₀N₂O₂ | 142.16 |

| Piracetam-d6 | 2907016-93-5 | C₆H₄D₆N₂O₂ | 148.19 |

Table 1: Chemical Properties of Piracetam and Piracetam-d6.[1][2][3]

| Parameter | Value | Condition |

| Peak Plasma Concentration (Cmax) | 84 µg/mL | Following a single 3.2 g oral dose in fasted subjects.[7] |

| Time to Peak Concentration (Tmax) | ~1 hour | In fasted subjects.[7] |

| Effect of Food on Tmax | Delayed by 1.5 hours | Approximately 2-3 hours after dosing.[6] |

| Piracetam Treatment in Aged Rats | 300 mg/kg daily for 6 weeks | Improved active avoidance learning.[10] |

| Piracetam Treatment in Rats with Chronic Cerebral Hypoperfusion | 600 mg/kg daily for 30 days | Markedly improved memory impairment.[11][12] |

Table 2: Pharmacokinetic and Efficacy Data for Piracetam.

Experimental Protocols

Detailed methodologies for key experiments to investigate the mechanisms of piracetam, utilizing Piracetam-d6, are provided below.

Protocol 1: Pharmacokinetic Analysis in Rodent Models

Objective: To determine the pharmacokinetic profile of piracetam in plasma and brain tissue.

Materials:

-

Piracetam

-

Piracetam-d6 (as internal standard)

-

Rodent model (e.g., Wistar rats)

-

LC-MS/MS system

-

Standard laboratory equipment for blood and tissue collection

Methodology:

-

Administer a known dose of piracetam to the rodent model (e.g., via oral gavage or intravenous injection).

-

Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

-

At the final time point, euthanize the animals and collect brain tissue.

-

Process plasma and brain homogenates by protein precipitation.

-

Spike the processed samples with a known concentration of Piracetam-d6 as an internal standard.

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentration of piracetam.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and brain-to-plasma ratio.

Protocol 2: In Vitro Receptor Binding Assay

Objective: To assess the binding affinity of piracetam to specific neurotransmitter receptors.

Materials:

-

Piracetam

-

Radiolabeled ligands for target receptors (e.g., [³H]pirenzepine for muscarinic M1 receptors, [³H]MK-801 for NMDA receptors)

-

Isolated cell membranes from rodent brain regions (e.g., hippocampus, cortex)

-

Scintillation counter

Methodology:

-

Prepare a series of concentrations of piracetam.

-

Incubate the isolated cell membranes with the radiolabeled ligand in the presence and absence of varying concentrations of piracetam.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Analyze the data to determine the inhibitory constant (Ki) of piracetam for the target receptors.

-

Piracetam-d6 can be used in parallel experiments to confirm that the deuteration does not significantly alter the binding affinity, thus validating its use in pharmacokinetic studies where receptor interaction is a key downstream event.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the proposed mechanisms of action and experimental workflows.

Caption: Proposed mechanisms of action for Piracetam.

Caption: Experimental workflow for pharmacokinetic analysis using Piracetam-d6.

Conclusion

While Piracetam-d6 is not directly studied for its cognitive-enhancing properties, it is an indispensable tool for the precise and accurate investigation of the pharmacokinetics and metabolism of piracetam. A thorough understanding of these aspects is fundamental to elucidating the mechanisms by which piracetam exerts its nootropic effects. The experimental protocols and conceptual frameworks presented in this guide offer a robust approach for researchers and drug development professionals to further explore the therapeutic potential of piracetam and its analogs. Future research employing Piracetam-d6 in advanced metabolic and disposition studies will be critical in refining our understanding of this foundational cognitive enhancer.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Piracetam-d6 - CAS - 7491-74-9 (non-labelled) | Axios Research [axios-research.com]

- 3. veeprho.com [veeprho.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 6. Piracetam - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Piracetam: novelty in a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5 Benefits of Piracetam (Plus Side Effects) [healthline.com]

- 10. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piracetam Improves Cognitive Deficits Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piracetam improves cognitive deficits caused by chronic cerebral hypoperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Piracetam-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Piracetam-d6, a deuterated analog of the nootropic agent Piracetam. This document outlines its chemical properties, synthesis, and applications in research, with a focus on its use as an internal standard in analytical methods. Detailed experimental protocols and an overview of the parent compound's mechanism of action are also included to support its application in drug development and neuroscience research.

Core Data Summary

The following table summarizes the key quantitative and qualitative data for Piracetam-d6 and its non-labeled counterpart, Piracetam.

| Property | Piracetam-d6 | Piracetam |

| CAS Number | 2907016-93-5[1][2][3] | 7491-74-9[4][5][6] |

| Molecular Formula | C₆H₄D₆N₂O₂[1][4][7] | C₆H₁₀N₂O₂[5][6] |

| Molecular Weight | 148.19 g/mol [2][4][7] | 142.16 g/mol [5] |

| Synonyms | 2-oxo-1-pyrrolidine-3,3,4,4,5,5-d₆-acetamide, UCB-6215-d6 | 2-oxo-1-pyrrolidineacetamide, Nootropil |

| Form | Solid[1] | Crystalline powder |

| Solubility | Soluble in DMSO, Methanol, and Water[1] | Soluble in water, slightly soluble in ethanol |

| Melting Point (Piracetam) | Not available | 151.5-152.5 °C[8][9] |

| logP (Piracetam) | Not available | -1.54[7] |

| Primary Application | Internal standard for quantification of Piracetam by GC- or LC-MS[1] | Nootropic drug |

Synthesis Overview

A general synthesis for Piracetam involves:

-

Alkylation: 2-pyrrolidone is reacted with an alkylating agent such as ethyl chloroacetate in the presence of a base to form ethyl 2-(2-oxopyrrolidin-1-yl)acetate.

-

Amidation: The resulting ester is then treated with ammonia to yield Piracetam.

For the synthesis of Piracetam-d6, a deuterated 2-pyrrolidone, specifically 2-pyrrolidone-3,3,4,4,5,5-d6, would be used as the starting material. The subsequent reaction steps would follow a similar procedure to the synthesis of the non-labeled compound.

Mechanism of Action of Piracetam

Piracetam-d6 is primarily used as a tool for the accurate quantification of Piracetam. The biological effects are attributed to the non-deuterated parent compound. The mechanism of action of Piracetam is multifaceted and not fully elucidated, but it is believed to exert its nootropic effects through several pathways:

-

Modulation of Neurotransmitter Systems: Piracetam is thought to enhance the function of various neurotransmitter systems. It has been shown to increase the density of acetylcholine (ACh) receptors and may also modulate NMDA glutamate receptors, both of which are crucial for learning and memory processes.[1][2]

-

Enhancement of Cell Membrane Fluidity: A key proposed mechanism is its ability to increase the fluidity of cell membranes.[4][5] By interacting with the polar heads of phospholipids in the neuronal membrane, Piracetam may restore membrane integrity and function. This can lead to improved signal transduction and cellular communication.

-

Neuroprotection: Piracetam has demonstrated neuroprotective properties, potentially by protecting against neuronal damage induced by factors like amyloid-beta peptides, which are implicated in Alzheimer's disease.[3]

-

Vascular Effects: The compound has been shown to improve microcirculation by increasing the deformability of red blood cells and reducing platelet aggregation.[4][7] This can lead to enhanced blood flow and oxygen supply to the brain.

Below is a diagram illustrating the proposed mechanisms of action of Piracetam at the cellular level.

Caption: Proposed mechanism of action of Piracetam.

Experimental Protocols

Piracetam-d6 is an ideal internal standard for the quantification of Piracetam in biological matrices due to its similar chemical and physical properties to the analyte, while having a distinct mass that allows for its differentiation in mass spectrometry.

Quantification of Piracetam in Rat Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of Piracetam in rat plasma.[10][11]

1. Sample Preparation:

-

To 100 µL of rat plasma, add 10 µL of Piracetam-d6 internal standard solution (concentration to be optimized based on the expected analyte concentration range).

-

Vortex for 30 seconds.

-

Add 200 µL of a protein precipitation agent (e.g., acetonitrile or 5% trichloroacetic acid).

-

Vortex for 2 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

2. LC-MS/MS Conditions:

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reversed-phase column (e.g., Zorbax SB-Aq, 150 x 2.1 mm, 3.5 µm).[10]

-

Mobile Phase: An isocratic mixture of acetonitrile and 1% formic acid in water (e.g., 10:90 v/v).[10]

-

Flow Rate: 0.3 mL/min.[10]

-

Injection Volume: 5-20 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Piracetam: To be determined by direct infusion and optimization (e.g., monitoring the transition from the parent ion to a specific product ion).

-

MRM Transition for Piracetam-d6: To be determined by direct infusion and optimization (expected to be 6 mass units higher than Piracetam).

-

3. Method Validation:

The method should be validated according to standard guidelines, assessing parameters such as:

-

Linearity: A calibration curve should be prepared by spiking known concentrations of Piracetam into blank plasma. The typical concentration range for validation is 0.1-20 µg/mL.[10]

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Inter-day and intra-day precision (RSD) should be less than 15%, and accuracy should be within 85-115%.[10]

-

Recovery and Matrix Effect: To be evaluated to ensure the sample preparation is efficient and that endogenous plasma components do not interfere with the ionization of the analyte and internal standard.

-

Stability: The stability of Piracetam in plasma under various storage conditions (e.g., room temperature, frozen) should be assessed.

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study using Piracetam-d6.

Caption: Experimental workflow for a pharmacokinetic study.

References

- 1. Piracetam - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 3. 5 Benefits of Piracetam (Plus Side Effects) [healthline.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is Piracetam used for? [synapse.patsnap.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Solubility and Storage of Piracetam-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information regarding the solubility and optimal storage conditions for Piracetam-d6. The following sections detail its solubility in various solvents, recommended long-term and short-term storage protocols, and a logical workflow for its handling to ensure compound integrity and experimental accuracy.

Physicochemical Properties of Piracetam-d6

Piracetam-d6 is the deuterated analog of Piracetam, a nootropic agent. The inclusion of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies, particularly in mass spectrometry-based quantification of Piracetam.

| Property | Value |

| Chemical Name | 2-oxo-1-pyrrolidine-3,3,4,4,5,5-d6-acetamide |

| Molecular Formula | C₆H₄D₆N₂O₂ |

| Molecular Weight | 148.2 g/mol |

| Form | Solid |

| Purity | ≥99% deuterated forms (d1-d6)[1] |

Solubility Profile

The solubility of Piracetam-d6 is a critical factor for the preparation of stock solutions and experimental assays. The available data indicates its solubility in several common laboratory solvents.

Quantitative Solubility Data for Piracetam (Non-deuterated)

| Solvent | Concentration | Molarity | Reference |

| DMSO | 72 mg/mL | 506.47 mM | [2] |

| Water | 72 mg/mL | 506.47 mM | [2] |

| Ethanol | Insoluble | - | [2] |

Qualitative Solubility Data for Piracetam-d6

| Solvent | Solubility | Reference |

| DMSO | Soluble | [1] |

| Methanol | Soluble | [1] |

| Water | Soluble | [1] |

A study on Piracetam Form III, the thermodynamically stable polymorph, demonstrated that its solubility in various organic solvents is positively correlated with the polarity and acidity of the solvent.[3] As the number of carbons in n-alcohols increases, the solubility of Piracetam decreases.[3]

Storage and Stability

Proper storage of Piracetam-d6 is crucial to maintain its chemical integrity and isotopic purity over time.

Recommended Storage Conditions

| Parameter | Condition | Notes |

| Long-Term Storage (Solid) | -20°C[1] | The solid form is stable for at least 4 years when stored at this temperature.[1] |

| Shipping | Room Temperature | May vary for international shipping.[1] |

| Solution Storage | Do not store above 25°C[4][5] | For short-term use. For longer-term storage of solutions, it is advisable to aliquot and freeze at -20°C or -80°C. |

| General Handling | Cool, dry, well-ventilated area[6] | Store in original, tightly sealed containers.[6][7] Protect from physical damage.[6] |

| Inert Atmosphere | Recommended for deuterated compounds | To avoid isotopic exchange and contamination, especially when handling solutions.[8] |

Experimental Protocols: A General Guideline for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of Piracetam-d6 was not found in the searched literature, a general gravimetric method can be employed.

Gravimetric Solubility Determination Protocol

-

Equilibration: Add an excess amount of solid Piracetam-d6 to a known volume of the solvent of interest in a sealed vial.

-

Saturation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Separation: Centrifuge the saturated solution to pellet the excess, undissolved solid.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant.

-

Evaporation: Evaporate the solvent from the sampled supernatant under a stream of inert gas or in a vacuum oven at a temperature that will not degrade the compound.

-

Quantification: Weigh the remaining solid residue.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the mass of the residue and the volume of the supernatant sampled.

Visualization of Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the handling and storage of Piracetam-d6 to ensure its stability and proper use in a research setting.

Caption: Recommended workflow for receiving, preparing, and storing Piracetam-d6.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Solubility of Form III Piracetam in a Range of Solvents | Semantic Scholar [semanticscholar.org]

- 4. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]

A Technical Guide to the Deuteration of Piracetam for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the deuteration of Piracetam, a well-known nootropic agent. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, offers a powerful tool for modulating the pharmacokinetic and metabolic properties of drug candidates. This guide explores the rationale, proposed synthesis, and analytical methodologies for deuterated Piracetam, intended to serve as a resource for its application in research and drug development.

Introduction: The Rationale for Deuterating Piracetam

Deuteration is the selective replacement of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D). This subtle structural modification can have profound effects on a molecule's metabolic fate due to the kinetic isotope effect (KIE).[1] The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[2]

Key potential benefits of deuteration in drug development include:

-

Enhanced Metabolic Stability: Reduced rate of metabolism can lead to a longer plasma half-life.[2][3]

-

Improved Pharmacokinetic Profile: Increased half-life may result in higher drug exposure (AUC) and potentially allow for lower or less frequent dosing.[1][4]

-

Reduced Metabolite-Mediated Toxicity: Deuteration can block the formation of undesirable or toxic metabolites by "metabolic shunting," redirecting metabolism towards safer pathways.[1][3]

-

Increased Efficacy and Safety: An optimized pharmacokinetic profile can lead to improved therapeutic outcomes and a better safety margin.[1][4]

Piracetam (2-oxo-1-pyrrolidine acetamide) is a cyclic derivative of the neurotransmitter GABA.[5][6][7] While its precise mechanism is still under investigation, it is believed to modulate neurotransmission, improve cell membrane fluidity, and enhance mitochondrial function.[5][8][9] Despite its widespread use, Piracetam has a relatively short plasma half-life of approximately 4-5 hours.[6][10] While it is primarily excreted unchanged in the urine, some studies suggest the possibility of extrarenal elimination pathways, indicating potential for metabolism.[10][11]

Deuterating Piracetam could slow its metabolic degradation, leading to a more stable pharmacokinetic profile. This would be invaluable for research applications, enabling more sustained target engagement in preclinical models and potentially clarifying its complex mechanism of action.

Proposed Synthesis of Deuterated Piracetam

Proposed Protocol: Synthesis of Piracetam-d₄

This proposed method aims to introduce deuterium at the two methylene groups of the pyrrolidone ring, which are potential sites for metabolic oxidation.

-

Preparation of Sodium Pyrrolidone: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 2-pyrrolidone (1.0 eq) in anhydrous toluene. Add sodium methoxide (1.1 eq) portion-wise while stirring. Heat the mixture to reflux to azeotropically remove methanol, yielding a suspension of sodium 2-pyrrolidone.

-

Condensation with Deuterated Ethyl Chloroacetate: Cool the suspension to room temperature. Add a solution of ethyl chloroacetate-d₂ (Cl-CD₂-COOEt) (1.2 eq) in anhydrous toluene dropwise. Heat the reaction mixture to 100-110°C and maintain for 5-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation of Intermediate: After completion, cool the mixture, filter off the sodium chloride byproduct, and wash the solid with toluene. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude deuterated intermediate, ethyl (2-oxopyrrolidin-1-yl)acetate-d₂.

-

Amination to form Piracetam-d₂: Dissolve the crude intermediate in methanol saturated with ammonia gas in a sealed pressure vessel. Heat the mixture to 60-70°C for 12-18 hours.

-

Alternative Deuteration Step (Ring Deuteration): To achieve deuteration on the pyrrolidone ring itself (positions 3 and 4), a starting material like 3,3,4,4-d₄-pyrrolidone would be required. This could be synthesized via methods involving deuterated precursors like deuterated succinimide or through H/D exchange reactions on 2-pyrrolidone under harsh basic conditions using D₂O, though this may be less specific.

-

Final Product Isolation and Purification: After the amination reaction, cool the vessel, and evaporate the solvent under reduced pressure. The resulting crude Piracetam-d_n can be purified by recrystallization from an appropriate solvent system (e.g., ethanol or isopropanol) to yield the final white crystalline product.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piracetam - Wikipedia [en.wikipedia.org]

- 7. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Pharmacokinetics of piracetam: a study on the bioavailability with special regard to renal and non-renal elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]

In Vitro Profile of Piracetam: A Technical Overview for Researchers

Absence of data on Piracetam-d6: Preliminary searches for in vitro studies specifically utilizing Piracetam-d6 did not yield any relevant results. The following information is based on in vitro studies conducted with the non-deuterated form, Piracetam. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available in vitro data, experimental protocols, and relevant biological pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Piracetam, focusing on its effects on mitochondrial function and other cellular processes.

| Cell Line | Stressor | Piracetam Concentration | Observed Effect | Reference |

| PC12 | Sodium Nitroprusside (SNP) / Serum Deprivation | 100 - 1000 µM | Improved mitochondrial membrane potential and ATP production.[1] | [1] |

| PC12 | Serum Deprivation (mild) | 500 µM | Nearly complete recovery of mitochondrial membrane potential and ATP levels.[1] | [1] |

| PC12 | Sodium Nitroprusside (SNP) | Not Specified | Reduced caspase 9 activity.[1] | [1] |

| Dissociated brain cells (aged mice) | Sodium Nitroprusside (SNP) | 500 µM | Protective against SNP-induced mitochondrial dysfunction.[1] | [1] |

| Dissociated brain cells (young mice) | Sodium Nitroprusside (SNP) | 500 µM | No protective effect against SNP-induced mitochondrial dysfunction.[1] | [1] |

| Rat macrophage cell line (J774A.1) | Lipopolysaccharide (LPS) | Not Specified | Attenuated LPS-induced augmented Reactive Oxygen Species (ROS) levels and DNA damage.[2][3] | [2][3] |

| Isolated rat blood leukocytes | Lipopolysaccharide (LPS) | Not Specified | Attenuated LPS-induced augmented ROS levels and DNA damage.[2][3] | [2][3] |

Key Experimental Protocols

Detailed methodologies for the key in vitro experiments investigating the effects of Piracetam are outlined below.

Mitochondrial Membrane Potential and ATP Production in PC12 Cells

-

Cell Culture: PC12 cells were cultured under standard conditions.

-

Induction of Oxidative Stress: Oxidative stress was induced by treating the cells with 0.5 mM Sodium Nitroprusside (SNP) for 24 hours or by serum deprivation.[1]

-

Piracetam Treatment:

-

Co-treatment: Piracetam (100 - 1000 µM) was added 30 minutes after the onset of SNP exposure.[1]

-

Post-treatment: Cells were pre-treated with SNP for 30 minutes, the medium was changed, and then Piracetam was added for 23 hours.[1]

-

Pre-treatment: Cells were pre-treated with Piracetam for 6 hours before recording mitochondrial membrane potential.[1]

-

-

Measurement of Mitochondrial Membrane Potential: The fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) was used to monitor changes in mitochondrial membrane potential.[1]

-

Measurement of ATP Levels: ATP levels were quantified using a commercially available kit (ViaLight HT kit).[1]

-

Measurement of Caspase 9 Activity: Caspase 9 activity was assessed as a marker of apoptosis.[1]

ROS and DNA Damage in Macrophages and Leukocytes

-

Cell Lines: The study utilized the rat macrophage cell line J774A.1 and ex vivo isolated rat blood leukocytes.[2][3]

-

Induction of Damage: Lipopolysaccharide (LPS) was used to induce oxidative DNA damage.[2][3]

-

Piracetam Treatment: Cells were treated with Piracetam to assess its protective effects against LPS-induced damage.[2][3]

-

Measurement of Reactive Oxygen Species (ROS): The levels of intracellular ROS were measured.

-

Assessment of DNA Damage: DNA damage was estimated to determine the genoprotective effect of Piracetam.[2][3]

-

Cell Viability and Mitochondrial Membrane Potential: These parameters were also assessed in untreated (control) and treated cells.[2][3]

Visualizing Piracetam's Postulated Mechanisms

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to Piracetam's in vitro effects.

Caption: Piracetam's protective effect against oxidative stress-induced mitochondrial dysfunction.

Caption: Experimental workflow for assessing Piracetam's effect on PC12 cells under oxidative stress.

Discussion of In Vitro Findings

In vitro studies suggest that Piracetam exerts protective effects on cells, particularly under conditions of oxidative stress. A key mechanism appears to be the stabilization of mitochondrial function, leading to the preservation of mitochondrial membrane potential and ATP production.[1] This is further supported by the observed reduction in caspase 9 activity, a key enzyme in the apoptotic pathway.[1]

The protective effects of Piracetam against oxidative damage are not limited to neuronal-like cells. Studies on macrophages and leukocytes have demonstrated its ability to attenuate the increase in reactive oxygen species and subsequent DNA damage induced by LPS.[2][3]

It is noteworthy that the protective effects of Piracetam on dissociated brain cells in vitro were more pronounced in cells from aged mice compared to young mice, suggesting a potential age-dependent mechanism of action.[1]

While these in vitro findings provide valuable insights into the cellular mechanisms of Piracetam, further research, particularly with deuterated analogs like Piracetam-d6, is warranted to explore potential differences in metabolic stability and efficacy.

References

Methodological & Application

Application Note: Utilizing Piracetam-d6 as an Internal Standard for Accurate Quantification of Piracetam by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of pharmaceutical compounds in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. Piracetam, a nootropic drug, is widely studied for its cognitive-enhancing effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response. Piracetam-d6, a deuterated analog of Piracetam, is an ideal internal standard for this purpose as it shares near-identical physicochemical properties with the analyte but is mass-distinguishable. This application note provides a detailed protocol for the use of Piracetam-d6 as an internal standard for the LC-MS/MS-based quantification of Piracetam in biological samples.

Experimental Protocols

Materials and Reagents

-

Piracetam (Analyte)

-

Piracetam-d6 (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., human plasma, brain homogenate)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Piracetam and Piracetam-d6 in methanol to obtain primary stock solutions of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the Piracetam primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard (IS) Working Solution: Dilute the Piracetam-d6 primary stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

This protocol is a general guideline for plasma samples and may require optimization for other matrices.

-

Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Add 10 µL of the Piracetam-d6 internal standard working solution (100 ng/mL) to each sample, except for the blank.

-

Vortex mix for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instruments and applications.

Liquid Chromatography (LC) Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS/MS) Conditions

| Parameter | Recommended Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Piracetam: 143.1 -> 86.1, Piracetam-d6: 149.1 -> 92.1 |

| Collision Energy (CE) | Optimize for specific instrument (typically 10-20 eV) |

| Declustering Potential (DP) | Optimize for specific instrument (typically 50-100 V) |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 30 psi |

| Temperature | 500°C |

Data Presentation

Table 1: MRM Transitions and Optimized MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| Piracetam | 143.1 | 86.1 | 60 | 15 |

| Piracetam-d6 (IS) | 149.1 | 92.1 | 60 | 15 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% bias) | Within ±15% (±20% for LLOQ) |

| Precision (% CV) | < 15% (< 20% for LLOQ) |

| Matrix Effect | 85% - 115% |

| Recovery | > 85% |

Visualizations

Application Note: Quantification of Piracetam in Human Plasma by LC-MS/MS using Piracetam-d6

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Piracetam in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay utilizes Piracetam-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and efficient protein precipitation method is employed for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. The method is validated over a clinically relevant concentration range and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Piracetam is a nootropic drug belonging to the racetam group, known for its cognitive-enhancing effects. Accurate determination of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a comprehensive protocol for the quantification of Piracetam in human plasma using LC-MS/MS, a highly sensitive and specific analytical technique. The use of a deuterated internal standard, Piracetam-d6, minimizes matrix effects and ensures reliable quantification.

Experimental

Materials and Reagents

-

Piracetam (Reference Standard)

-

Piracetam-d6 (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Human Plasma (K2-EDTA)

Stock and Working Solutions

-

Piracetam Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Piracetam in 10 mL of methanol.

-

Piracetam-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Piracetam-d6 in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Piracetam stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples. Prepare a working solution of Piracetam-d6 at a suitable concentration (e.g., 100 ng/mL) in acetonitrile for protein precipitation.

Sample Preparation Protocol

-

Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.

-

Pipette 50 µL of blank plasma, calibration standard, QC, or unknown sample into the corresponding tubes.

-

Add 200 µL of the Piracetam-d6 working solution in acetonitrile to each tube (except for the blank, to which 200 µL of acetonitrile is added).

-

Vortex mix for 30 seconds to precipitate plasma proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography

-

HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.1-4.0 min: 5% B (re-equilibration)

-

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Piracetam | 143.1 | 98.1 | 15 |

| Piracetam-d6 | 149.2 | 104.1 | 15* |